CID 63112

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

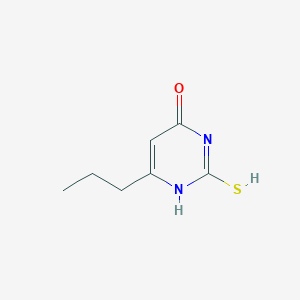

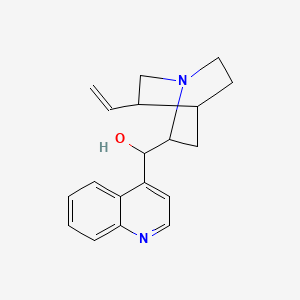

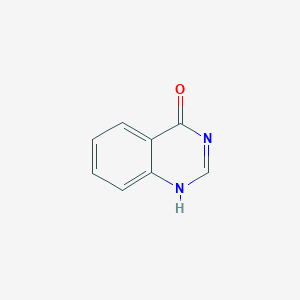

CID 63112 is a compound known as 4-Hydroxyquinazoline or 1H-quinazolin-4-one . It has various synonyms such as 4-quinazolinol, quinazolin-4-ol, quinazolin-4 3h-one, 4 3h-quinazolinone, 4-quinazolone, 4-quinazolinone, 4 1h-quinazolinone, 4-oxoquinazoline, and 3,4-dihydroquinazolin-4-one .

Synthesis Analysis

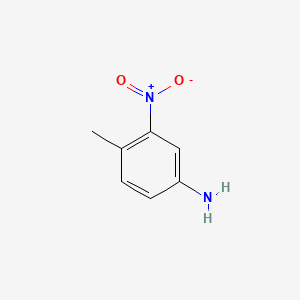

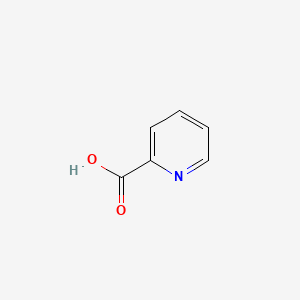

Common routes to quinazolines involve condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Quinazolinone drugs that function as hypnotic/sedatives, methaqualone (Quaalude) for example, usually contain a 4-quinazolinone core with a 2-substituted phenyl group at nitrogen atom 3 .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like Collision-Induced Dissociation (CID) which is a mass spectrometry technique to induce fragmentation of selected ions in the gas phase . This technique is used for the structural characterization of molecules .Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using techniques like Ultraviolet Photodissociation (UVPD) and Collision-Induced Dissociation (CID) for qualitative/quantitative analysis of low molecular weight compounds by liquid chromatography-mass spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be predicted from its chemistry . These properties include hardness, topography, hydrophilicity, and others which are known to be important parameters in the biological evaluation of materials .科学的研究の応用

Ion Channel Modulation

The compound’s structure suggests possible interactions with ion channels. Specific applications include:

- TRPV3 Inhibition : A tetrahydroberberine derivative (related to quinazoline) has demonstrated inhibition of the TRPV3 ion channel. This channel is implicated in skin health, itch, and pain perception .

Analytical Chemistry and Mass Spectrometry

Researchers utilize 4-hydroxyquinazoline in analytical techniques:

- Mass Spectrometry : The compound’s unique properties make it suitable for use as a reference standard or internal standard in mass spectrometry workflows. For instance, it can serve as a calibration standard in Orbitrap Fusion Tribrid mass spectrometers .

特性

IUPAC Name |

1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNUDYFKZYBWQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。